molecular formula C9H9NO4 B8588608 2-Carbomethoxy-6-methylpyridine-3-carboxylic acid

2-Carbomethoxy-6-methylpyridine-3-carboxylic acid

Cat. No. B8588608
M. Wt: 195.17 g/mol
InChI Key: HRHDLPNATLLLEH-UHFFFAOYSA-N
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Patent
US05262387

Procedure details

48.9 g of 6-methylpyridine-2,3-dicarboxylic anhydride in 200 ml of methanol are refluxed for 3 hours while stirring. Evaporating down the mixture under reduced pressure gives 57.9 g of the title compound of melting point 133°-158° C. (decomposition).
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]2[C:8]([O:10][C:11](=[O:12])[C:5]2=[CH:4][CH:3]=1)=[O:9].[CH3:13][OH:14]>>[C:8]([C:6]1[C:5]([C:11]([OH:10])=[O:12])=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1)([O:14][CH3:13])=[O:9]

Inputs

Step One
Name
Quantity
48.9 g
Type
reactant
Smiles
CC1=CC=C2C(=N1)C(=O)OC2=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporating down the mixture under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=NC(=CC=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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